molecular formula C17H16FNO2 B2812314 1-(4-fluorophenyl)-N-(3-methoxyphenyl)cyclopropane-1-carboxamide CAS No. 1091380-94-7

1-(4-fluorophenyl)-N-(3-methoxyphenyl)cyclopropane-1-carboxamide

Cat. No.: B2812314
CAS No.: 1091380-94-7
M. Wt: 285.318
InChI Key: DDHOEZZKKJMFOQ-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(3-methoxyphenyl)cyclopropane-1-carboxamide is an organic compound that features a cyclopropane ring substituted with a 4-fluorophenyl group and a 3-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-(3-methoxyphenyl)cyclopropane-1-carboxamide typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common method involves the reaction of 4-fluorobenzyl chloride with 3-methoxyphenylacetonitrile in the presence of a base to form the corresponding nitrile. This intermediate is then subjected to cyclopropanation using a suitable reagent such as diazomethane or a Simmons-Smith reagent to yield the desired cyclopropane derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-(3-methoxyphenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

1-(4-fluorophenyl)-N-(3-methoxyphenyl)cyclopropane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(3-methoxyphenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-N-(3-methoxyphenyl)cyclopropanecarboxamide
  • 1-(4-bromophenyl)-N-(3-methoxyphenyl)cyclopropanecarboxamide
  • 1-(4-methylphenyl)-N-(3-methoxyphenyl)cyclopropanecarboxamide

Uniqueness

1-(4-fluorophenyl)-N-(3-methoxyphenyl)cyclopropane-1-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(3-methoxyphenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO2/c1-21-15-4-2-3-14(11-15)19-16(20)17(9-10-17)12-5-7-13(18)8-6-12/h2-8,11H,9-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHOEZZKKJMFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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